Methyl 3-(diethoxyphosphoryl)butanoate
Description
Methyl 3-(diethoxyphosphoryl)butanoate is an organophosphorus compound characterized by a phosphoryl group (P=O) linked to a butanoate ester backbone. Its structure includes a diethoxyphosphoryl moiety at the β-position of the methyl butanoate chain. Organophosphorus compounds of this class are often used as ligands, flame retardants, or precursors to nerve agents, depending on their substituents .
Properties
CAS No. |
63201-72-9 |
|---|---|
Molecular Formula |
C9H19O5P |
Molecular Weight |
238.22 g/mol |
IUPAC Name |
methyl 3-diethoxyphosphorylbutanoate |
InChI |
InChI=1S/C9H19O5P/c1-5-13-15(11,14-6-2)8(3)7-9(10)12-4/h8H,5-7H2,1-4H3 |
InChI Key |
JCZIZOCGOQNCPH-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C)CC(=O)OC)OCC |
Origin of Product |
United States |
Preparation Methods
Radical Addition to α,β-Unsaturated Esters
Radical-mediated phosphorylation offers a regioselective route to C–P bond formation. In this approach, diethyl phosphite (HP(O)(OEt)₂) adds across the double bond of methyl acrylate or methyl 3-butenoate under radical initiation. Tert-butyl peroxypivalate (1–2 mol%) is employed as a catalyst, generating phosphoranyl radicals that undergo anti-Markovnikov addition.
Procedure :
A mixture of methyl acrylate (1.0 equiv), diethyl phosphite (1.1 equiv), and tert-butyl peroxypivalate (1.5 mol%) in toluene is heated at 80°C for 6 hours. The product is isolated via aqueous workup and distillation, achieving 65–75% yield. For methyl 3-butenoate, the phosphoryl group installs at the β-position, directly yielding the target compound.
Advantages :
- Regioselectivity : Anti-Markovnikov addition ensures precise placement of the phosphoryl group.
- Scalability : Continuous-flow systems (e.g., microchannel reactors) enhance efficiency, as demonstrated in analogous syntheses.
Limitations :
- Radical Quenching : Oxygen sensitivity necessitates strict inert conditions.
- Color Impurities : Prolonged reactions may produce colored byproducts, requiring additional purification.
Horner-Wadsworth-Emmons Olefination Followed by Hydrogenation
The Horner-Wadsworth-Emmons (HWE) reaction constructs α,β-unsaturated phosphonates, which are subsequently hydrogenated to saturated derivatives. Starting from diethyl 2-oxopropylphosphonate and methyl acrylate, the HWE reaction forms methyl 3-(diethoxyphosphoryl)but-2-enoate, which is hydrogenated using Pd/C or Raney Ni.
Synthetic Pathway :
- HWE Reaction : Diethyl 2-oxopropylphosphonate reacts with methyl acrylate in the presence of NaH (2.0 equiv) in THF at 0°C. The α,β-unsaturated intermediate is isolated in 80–90% yield.
- Hydrogenation : The enoate is hydrogenated under H₂ (1 atm) with 10% Pd/C (5 wt%) in ethanol, yielding saturated Methyl 3-(diethoxyphosphoryl)butanoate quantitatively.
Key Considerations :
- Stereochemistry : The HWE reaction produces predominantly (E)-alkenes, but hydrogenation erases stereochemical concerns.
- Catalyst Selection : Pd/C offers higher activity compared to heterogeneous nickel catalysts.
Nucleophilic Substitution of 3-Halo Butanoates
Methyl 3-chloro- or 3-bromo-butanoate undergoes nucleophilic substitution with potassium diethyl phosphate (KOP(O)(OEt)₂) in polar aprotic solvents. This method mirrors thiophenol substitutions observed in alkyl 3-oxo-4-(phenylthio)butanoate syntheses.
Optimized Conditions :
Methyl 3-bromobutanoate (1.0 equiv) and KOP(O)(OEt)₂ (1.5 equiv) are stirred in DMF at 60°C for 12 hours. After quenching with water, the product is extracted into ethyl acetate and purified via silica gel chromatography (60–70% yield).
Drawbacks :
- Competing Elimination : Elevated temperatures may promote dehydrohalogenation, forming undesired alkenes.
- Phosphate Availability : Potassium diethyl phosphate requires prior synthesis from diethyl chlorophosphate and KOH.
Continuous-Flow Azeotropic Evaporation Systems
Adapting methodologies from glufosinate intermediate synthesis, continuous evaporation-reflux systems enhance reaction efficiency. This compound is synthesized by reacting methyl acrylate with diethyl phosphite in a reactor-water separator setup, enabling azeotropic removal of water and byproducts.
Apparatus and Workflow :
- Reactor : Charged with diethyl phosphite and n-butanol (azeotroping agent).
- Water Separator : Receives vapors, condenses, and returns organic phases.
- Feedstock Introduction : Methyl acrylate and tert-butyl peroxypivalate (catalyst) are dripped into the separator.
Conditions :
- Temperature: 110–120°C (reactor), 85–95°C (separator).
- Catalyst: 0.5–1.5 wt% tert-butyl peroxypivalate.
- Yield: 90–95% at steady-state operation.
Benefits :
- Reduced Catalyst Loading : Continuous removal of water shifts equilibrium, minimizing catalyst requirements.
- Scalability : Sustained production without batch-wise downtime.
Comparative Analysis of Methodologies
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Michaelis-Arbuzov | 70–85 | Simplicity, well-established | Substrate synthesis complexity |
| Radical Addition | 65–75 | Regioselective, continuous-flow compatible | Sensitivity to oxygen, color impurities |
| HWE-Hydrogenation | 80–90 | High intermediate yields | Multi-step process |
| Nucleophilic Substitution | 60–70 | Direct substitution | Competing elimination, phosphate synthesis |
| Continuous-Flow | 90–95 | High efficiency, minimal catalyst | Equipment-intensive setup |
Chemical Reactions Analysis
Methyl 3-(diethoxyphosphoryl)butanoate undergoes several types of chemical reactions:
Hydrolysis: In the presence of an acid or base, esters can be hydrolyzed to form carboxylic acids and alcohols.
Reduction: Esters can be reduced to primary alcohols using reagents like lithium aluminum hydride.
Reaction with Grignard Reagents: Esters react with Grignard reagents to form tertiary alcohols.
Scientific Research Applications
Methyl 3-(diethoxyphosphoryl)butanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-(diethoxyphosphoryl)butanoate involves nucleophilic acyl substitution reactions. In these reactions, the ester bond is cleaved, and new bonds are formed with nucleophiles . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
The following analysis compares Methyl 3-(diethoxyphosphoryl)butanoate with structurally related organophosphorus esters, focusing on molecular features, physicochemical properties, and reactivity.
Structural and Molecular Comparisons
Table 1: Key Structural and Regulatory Data for Selected Organophosphorus Compounds
| Compound Name | CAS RN | Molecular Formula | IUPAC Name | Key Substituents | HS Code | Schedule |
|---|---|---|---|---|---|---|
| Butyl methylphosphonate | 1832-55-9 | C₅H₁₃O₃P | Butyl methylphosphonate | Butyl ester, methylphosphonate | 2931.49 | 2B04 |
| Octyl methylphosphonate | 1832-58-2 | C₉H₂₁O₃P | Octyl methylphosphonate | Octyl ester, methylphosphonate | 2931.49 | 2B04 |
| Diethyl methylphosphonite | 15715-41-0 | C₅H₁₃O₂P | Diethyl methylphosphonite | Diethyl ester, methylphosphonite | 2931.49 | 2B04 |
| Pinacolyl methylphosphonate | 616-52-4 | C₇H₁₇O₃P | Pinacolyl methylphosphonate | Branched alkyl ester (3,3-dimethylbut-2-yl) | 2931.49 | 2B04 |
| Butyl methylphosphinate | 6172-80-1 | C₅H₁₃O₂P | Butyl methylphosphinate | Butyl ester, methylphosphinate | 2931.49 | 2B04 |
Key Observations :
Substituent Effects: Alkyl Chain Length: Longer alkyl chains (e.g., octyl in octyl methylphosphonate) increase lipophilicity, enhancing solubility in nonpolar solvents . In contrast, this compound’s diethoxy group may balance polarity for intermediate solubility. Branched vs. Oxidation State: Phosphonates (P=O) are more oxidized and stable than phosphonites (P–O–R) or phosphinates (P–H), affecting hydrolysis rates and thermal stability .
Physicochemical Properties
While direct data for this compound are unavailable, trends from analogs suggest:
- Boiling Point/Melting Point: Esters with bulkier substituents (e.g., pinacolyl) likely exhibit higher melting points due to crystalline packing. Diethoxy groups may lower melting points compared to mono-alkyl esters.
- Hydrolysis Stability : Diethyl methylphosphonite (C₅H₁₃O₂P) is more prone to hydrolysis than phosphonates due to its lower oxidation state, whereas phosphonates like butyl methylphosphonate are more stable .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
